molecular formula C15H21NO3 B13554610 tert-butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate CAS No. 1782332-12-0

tert-butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

Cat. No.: B13554610
CAS No.: 1782332-12-0
M. Wt: 263.33 g/mol
InChI Key: UAPRWXYRMQWPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthalene derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group.

Scientific Research Applications

tert-Butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate moiety can also interact with active sites, potentially inhibiting enzyme function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the naphthalene moiety.

    N-Boc-ethanolamine: Contains a tert-butyl carbamate group but with an ethanolamine backbone.

    N-Boc-ethylenediamine: Similar structure with an ethylenediamine backbone.

Uniqueness

tert-Butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is unique due to the presence of the tetrahydronaphthalene moiety, which imparts specific chemical and biological properties

Properties

CAS No.

1782332-12-0

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-13-6-4-5-10-9-11(17)7-8-12(10)13/h7-9,13,17H,4-6H2,1-3H3,(H,16,18)

InChI Key

UAPRWXYRMQWPDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.